3-[3-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide, commonly known as Indoximod, is a small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway. It has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
Indoximod inhibits the 3-[3-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide pathway by binding to the active site of the 3-[3-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide enzyme, thereby preventing the conversion of tryptophan to kynurenine. This leads to an increase in the levels of tryptophan and a decrease in the levels of kynurenine, which in turn leads to an enhanced immune response against tumors.
Biochemical and physiological effects:
In addition to its anti-tumor effects, Indoximod has been shown to have other biochemical and physiological effects. It has been shown to modulate the levels of several cytokines and chemokines, including interferon-gamma, interleukin-6, and tumor necrosis factor-alpha. It has also been shown to enhance the proliferation and function of T cells and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Indoximod has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to using Indoximod in lab experiments. It can be difficult to administer in vivo due to its low solubility and poor bioavailability. In addition, its effects on the immune system can be complex and difficult to interpret.
Zukünftige Richtungen
There are several future directions for the study of Indoximod. One area of research is the development of more effective formulations and delivery methods for Indoximod. Another area of research is the identification of biomarkers that can predict response to Indoximod therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Indoximod in combination with other cancer therapies.
Synthesemethoden
Indoximod can be synthesized using a variety of methods, including the reaction of 2-(4-methoxyphenyl)ethylamine with indole-3-acetaldehyde followed by reaction with propanoyl chloride. Another method involves the reaction of indole-3-carboxaldehyde with 2-(4-methoxyphenyl)ethylamine followed by reaction with propanoyl chloride. Both methods yield Indoximod in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
Indoximod has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the 3-[3-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide pathway, which plays a critical role in immune evasion by tumors. By inhibiting the 3-[3-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide pathway, Indoximod can enhance the immune response against tumors and improve the efficacy of other cancer therapies.
Eigenschaften
IUPAC Name |
3-[3-[[2-(4-methoxyphenyl)ethylamino]methyl]indol-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-26-18-8-6-16(7-9-18)10-12-23-14-17-15-24(13-11-21(22)25)20-5-3-2-4-19(17)20/h2-9,15,23H,10-14H2,1H3,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZGDJPRGGNOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CN(C3=CC=CC=C32)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.